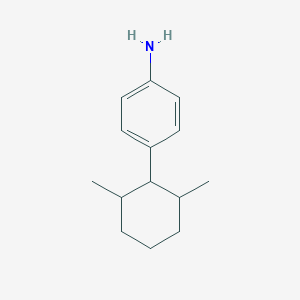

4-(2,6-Dimethylcyclohexyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(2,6-dimethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h6-11,14H,3-5,15H2,1-2H3 |

InChI Key |

SDPYOXURDPBYDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Conformational Analysis of the 2,6 Dimethylcyclohexyl Moiety in 4 2,6 Dimethylcyclohexyl Aniline

Theoretical Frameworks of Cyclohexane (B81311) Conformational Isomerism

Cyclohexane avoids the significant angle and eclipsing strains of a hypothetical planar structure by adopting puckered three-dimensional conformations. chemicalbook.com The most stable of these are the chair conformations. pressbooks.pub

Chair Conformations and Inversion Barriers

The chair conformation is the lowest energy and most stable conformation for a cyclohexane ring, as it eliminates nearly all ring strain. pressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. pressbooks.pub

A crucial feature of cyclohexane is its conformational flexibility, allowing it to undergo a "ring flip" or "chair inversion." During this process, one chair conformation converts into another. pressbooks.pub This inversion causes all axial bonds to become equatorial and all equatorial bonds to become axial. pressbooks.pub For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy and exist in equal concentration at equilibrium. libretexts.org The process is not a simple rotation but involves passing through several higher-energy intermediate conformations, including the "half-chair" and "boat" conformations. pressbooks.pub The energy barrier for the chair-to-chair interconversion is approximately 45 kJ/mol (about 10-11 kcal/mol), a barrier that is readily overcome at room temperature, leading to rapid interconversion. pressbooks.pub

Axial vs. Equatorial Substituent Orientations and Steric Interactions

In a chair conformation, the twelve hydrogen atoms are not structurally equivalent and are classified into two types: axial and equatorial. libretexts.org Axial bonds are perpendicular to the approximate plane of the ring, alternating up and down on adjacent carbons. libretexts.org Equatorial bonds are located around the perimeter of the ring, roughly parallel to its plane. libretexts.org

When a substituent replaces a hydrogen atom, it can occupy either an axial or an equatorial position. For most monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. libretexts.org This preference is due to steric hindrance known as 1,3-diaxial interactions. libretexts.orgquimicaorganica.org An axial substituent experiences steric crowding from the two other axial hydrogens (or other substituents) on the same side of the ring (at positions 3 and 5 relative to the substituent). pressbooks.publibretexts.org This repulsion destabilizes the axial conformer. In contrast, an equatorial substituent points away from the ring, minimizing these unfavorable steric interactions. quimicaorganica.org

The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value". masterorganicchemistry.compearson.com A larger A-value signifies a greater preference for the equatorial position and is often used as a quantitative measure of a substituent's steric bulk. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -F | 0.24 - 0.28 | nih.gov |

| -Cl | 0.53 | nih.gov |

| -Br | 0.43 - 0.55 | masterorganicchemistry.comnih.gov |

| -OH | 0.87 - 0.94 | masterorganicchemistry.comnih.gov |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | masterorganicchemistry.com |

| -C₆H₅ (Phenyl) | 2.87 | nih.gov |

| -CO₂Et | 1.1 | nih.gov |

Stereochemical Influence of 2,6-Dimethyl Substitution on Cyclohexyl Ring Dynamics

The presence of two methyl groups at the 2 and 6 positions significantly constrains the conformational flexibility of the cyclohexane ring. The stereochemical relationship between these two methyl groups—whether they are cis or trans—is critical in determining the ring's preferred conformation.

In the case of a trans-1,2-disubstituted cyclohexane, one conformer can have both substituents in equatorial positions, while the ring-flipped conformer would force both into axial positions. pressbooks.pub The di-equatorial conformer is strongly favored to avoid the severe 1,3-diaxial interactions that would arise from having two axial methyl groups. pressbooks.pub This effectively "locks" the ring into the di-equatorial conformation.

For a cis-1,2-disubstituted cyclohexane, any chair conformation will necessarily have one methyl group in an axial position and the other in an equatorial position. pressbooks.pub Ring flipping converts one axial group to equatorial and vice versa, resulting in two conformers that are energetically equivalent. pressbooks.pub Therefore, the cis isomer remains conformationally mobile.

Applying this to 4-(2,6-dimethylcyclohexyl)aniline, the trans isomer of the 2,6-dimethylcyclohexyl moiety would exist almost exclusively in a conformation where both methyl groups are equatorial. The cis isomer would exist as a rapidly interconverting mixture of two isoenergetic chair conformers.

Interplay between Cyclohexyl Conformation and Aniline (B41778) Substituent

The 4-(aminophenyl) group is a large substituent on the cyclohexane ring and, like other bulky groups, will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. The final conformational equilibrium of this compound depends on the interplay between the conformational preferences of all three substituents.

The analysis must consider the stereoisomers of the molecule:

trans-2,6-Dimethyl Isomer : In this case, the two methyl groups at C2 and C6 strongly prefer to be in equatorial positions. This locks the ring in a specific chair conformation. The aniline substituent at C4 is attached to a carbon where the equatorial position is available in this locked conformation. Therefore, the most stable stereoisomer of the entire molecule will be the one where the two methyl groups are trans (and di-equatorial) and the aniline group is also in an equatorial position. This all-equatorial arrangement would be exceptionally stable and conformationally rigid.

Computational Methodologies for Conformational Energy Landscapes

To precisely quantify the energy differences between various conformers and map the potential energy surface, researchers rely on computational chemistry methods. colostate.eduaip.org These techniques are essential for understanding complex molecules where multiple stable or semi-stable conformations may exist. escholarship.org

Molecular Mechanics (MM) methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These methods are computationally inexpensive and are well-suited for rapidly exploring the vast conformational space of flexible molecules like substituted cyclohexanes. They can be used to estimate the energies of different chair, boat, and twist-boat conformations and to calculate the steric strain arising from interactions like 1,3-diaxial clashes. sapub.org

Quantum Mechanics (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. colostate.eduaip.orgescholarship.org These methods solve approximations of the Schrödinger equation to determine molecular properties. DFT, in particular, offers a good balance between accuracy and computational cost for medium-sized organic molecules. escholarship.org QM calculations are used to refine the geometries and energies of conformers found through molecular mechanics and to accurately calculate the energy barriers for conformational changes like ring inversion. acs.org By calculating the Gibbs free energy (ΔG) of each stable conformer, the equilibrium constant (Keq) and the relative population of each conformer at a given temperature can be predicted. pearson.com

Software packages like Avogadro, GAUSSIAN, and Turbomole are commonly used to perform these calculations, enabling a detailed theoretical investigation of the conformational energy landscape of molecules like this compound. sapub.orgacs.org

Computational Chemistry and Theoretical Studies on 4 2,6 Dimethylcyclohexyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and relative stabilities. For 4-(2,6-Dimethylcyclohexyl)aniline, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to find the lowest energy conformation of the molecule.

This process involves optimizing the bond lengths, bond angles, and dihedral angles to identify the global minimum on the potential energy surface. Key parameters that would be determined include:

C-N bond length and the pyramidalization at the nitrogen atom: This would indicate the degree of lone pair delocalization into the aromatic ring.

Dihedral angle between the aniline (B41778) ring and the cyclohexyl substituent: This would define the relative orientation of the two rings.

Conformation of the 2,6-dimethylcyclohexyl ring: The preferred chair or boat-like conformation and the axial/equatorial positions of the methyl groups would be established.

The calculated total electronic energy of the optimized structure would provide a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Predicted Value |

| C-N Bond Length (Å) | ~1.40 |

| C-C (Aromatic) Bond Lengths (Å) | ~1.39 - 1.41 |

| C-C (Cyclohexyl) Bond Lengths (Å) | ~1.53 - 1.55 |

| C-N-H Bond Angles (°) | ~112 |

| H-N-H Bond Angle (°) | ~108 |

Note: These are estimated values based on typical results for similar molecules and would need to be confirmed by actual calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the FMO analysis would reveal:

HOMO: The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its electron-donating character. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is likely to be distributed over the aromatic ring, representing the region where the molecule can accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -5.0 |

| LUMO | ~ 0.5 |

| HOMO-LUMO Gap | ~ 5.5 |

Note: These are estimated values and would be determined precisely through DFT calculations.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack.

In the case of this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): A region of high electron density concentrated around the nitrogen atom of the amino group, indicating its nucleophilic character and susceptibility to electrophilic attack.

Positive Potential (Blue): Regions of lower electron density, likely associated with the hydrogen atoms of the amino group and potentially the aromatic protons.

Neutral Regions (Green): The aliphatic cyclohexyl ring would be expected to have a relatively neutral electrostatic potential.

This analysis provides a qualitative understanding of the molecule's reactivity and intermolecular interaction sites.

Computational Insights into Reaction Mechanisms and Kinetics

Computational chemistry can be employed to model the reaction pathways of this compound with various reagents. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

For instance, the mechanism of electrophilic substitution on the aniline ring could be investigated. DFT calculations could be used to:

Locate Transition States: Identify the high-energy transition state structures for ortho, meta, and para substitution.

Calculate Activation Energies: Determine the energy barriers for each reaction pathway. The pathway with the lowest activation energy would be the kinetically favored one.

These calculations would provide theoretical support for the expected ortho- and para-directing nature of the amino group, while also quantifying the steric hindrance effects of the bulky 2,6-dimethylcyclohexyl substituent.

Theoretical Correlation of Electronic Properties with Substituent Effects

The electronic properties of this compound are significantly influenced by its substituents. The electron-donating amino group activates the aromatic ring, while the bulky alkyl substituent can exert both electronic and steric effects.

A theoretical study could systematically investigate these substituent effects by comparing the computational results for this compound with those of aniline, 4-methylaniline, and other related compounds. This comparative analysis would allow for the quantification of:

Inductive Effects: The electron-donating nature of the alkyl group.

Steric Effects: The influence of the bulky cyclohexyl group on the geometry and reactivity of the aniline ring.

By correlating calculated properties such as HOMO energies, charge distributions, and reaction barriers with the nature of the substituent, a deeper understanding of the structure-property relationships in this class of molecules can be developed.

Advanced Spectroscopic Characterization of 4 2,6 Dimethylcyclohexyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-(2,6-Dimethylcyclohexyl)aniline, providing information on connectivity, stereochemistry, and dynamic conformational processes.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Functional Group Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, cyclohexyl, and methyl protons. The aromatic protons would likely appear as a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amino group (H-2', H-6') would be upfield relative to the two protons ortho to the cyclohexyl group (H-3', H-5'). The N-H protons of the primary amine would typically produce a broad singlet. The protons on the cyclohexane (B81311) ring would present a complex series of multiplets in the aliphatic region, with the methine protons (H-1, H-2, H-6) resonating further downfield than the methylene protons (H-3, H-4, H-5). The two methyl groups, being chemically equivalent, would likely yield a single doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum would complement the proton data. Six distinct signals would be expected for the aromatic carbons. The carbon attached to the nitrogen (C-4') would be significantly deshielded, while the carbon attached to the cyclohexyl group (C-1') would also be downfield. The remaining four aromatic carbons would appear in the typical aromatic region. For the aliphatic portion, signals for the three unique carbon environments of the cyclohexane ring (C-1/C-2/C-6, C-3/C-5, and C-4) and a single signal for the two equivalent methyl carbons would be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous structures.)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic (H-3', H-5') | 6.9 - 7.2 | 128 - 130 |

| Aromatic (H-2', H-6') | 6.5 - 6.8 | 114 - 116 |

| NH₂ | 3.5 - 4.5 (broad) | N/A |

| Cyclohexyl (CH) | 1.6 - 2.5 | 35 - 50 |

| Cyclohexyl (CH₂) | 1.0 - 1.8 | 25 - 35 |

| Methyl (CH₃) | 0.8 - 1.2 | 15 - 25 |

| Aromatic (C-1') | N/A | 135 - 145 |

| Aromatic (C-4') | N/A | 140 - 150 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Strong cross-peaks would be observed between adjacent protons on the cyclohexane ring (e.g., H-1/H-2, H-2/H-3), allowing for the entire spin system to be traced. It would also confirm the coupling between the ortho and meta protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the carbon atoms in both the aromatic and aliphatic regions based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the two main fragments of the molecule. A key correlation would be expected from the cyclohexyl methine proton at C-1 to the aromatic carbon C-4', confirming the attachment point of the ring to the aniline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the 2,6-dimethylcyclohexyl group. For the cis isomer, NOE correlations would be seen between the axial proton and the axial methyl group, and the equatorial proton and the equatorial methyl group. For the trans isomer, correlations would be observed between the axial proton and the equatorial methyl group, and vice-versa.

Dynamic NMR for Conformational Exchange Studies

The 2,6-dimethylcyclohexyl ring is not static; it undergoes a rapid "chair-chair" ring flip at room temperature. This conformational exchange can be studied using Dynamic NMR (DNMR). If the rate of this exchange is fast on the NMR timescale, the signals for the axial and equatorial protons and methyl groups will be averaged. For example, instead of distinct signals for an axial methyl and an equatorial methyl group in a cis-1,3-disubstituted pattern, a single averaged signal would be observed. DNMR allows for the study of the kinetics of this process by analyzing the changes in the lineshape of the NMR signals as a function of temperature.

Variable Temperature NMR for Barrier Determinations

Variable Temperature (VT) NMR is the practical application of DNMR. By lowering the temperature of the NMR experiment, the rate of the chair-chair interconversion can be slowed. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough on the NMR timescale that separate, sharp signals for the individual axial and equatorial protons and methyl groups of each conformer can be resolved. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing valuable thermodynamic data about the conformational stability of the substituted cyclohexane ring. This analysis is crucial for understanding the steric interactions that govern the preferred conformation of the molecule. libretexts.orgopenstax.orglibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum would be dominated by absorptions from polar bonds. Key expected features include:

N-H Stretching: Two distinct bands in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane and methyl groups would be observed just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine typically occurs in the 1590-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would produce characteristic bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond would be visible in the 1250-1350 cm⁻¹ region.

The Raman spectrum , which is more sensitive to non-polar, symmetric vibrations, would clearly show the aromatic ring modes and the skeletal vibrations of the cyclohexane ring. The symmetric "ring breathing" mode of the 1,4-disubstituted benzene ring would be a particularly strong feature.

Table 2: Predicted Principal IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on analogous structures.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1450 | IR |

| Aromatic C-N Stretch | 1250 - 1350 | IR |

| Aromatic Ring Breathing | 990 - 1010 | Raman (Strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns. libretexts.orgwhitman.eduuab.edu

For this compound (C₁₄H₂₁N), the molecular weight is 203.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 203. As an amine, this compound follows the nitrogen rule, having an odd nominal molecular mass, which corresponds to the presence of a single nitrogen atom. libretexts.org

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Benzylic-type Cleavage: The most favorable cleavage would be at the C-C bond alpha to the aniline ring, breaking the bond between the cyclohexane and the aromatic ring. This would lead to a highly stable, resonance-stabilized fragment.

Cyclohexane Ring Fragmentation: The dimethylcyclohexyl fragment would undergo characteristic fragmentation for cyclic alkanes, primarily through the loss of neutral alkene fragments. A common loss is ethene (C₂H₄, 28 Da), leading to a peak at m/z [M - 28]⁺. docbrown.infocas.cn

Cleavage Alpha to Nitrogen: Fragmentation can occur at the bond connecting the aniline nitrogen to the aromatic ring, though this is less common than other pathways.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound (Note: These are plausible fragments based on general fragmentation rules.)

| m/z Value | Plausible Fragment Identity | Notes |

| 203 | [C₁₄H₂₁N]⁺ | Molecular Ion (M⁺) |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [C₇H₈N]⁺ | Cleavage of cyclohexyl-aryl bond, charge on aniline fragment |

| 97 | [C₇H₁₃]⁺ | Dimethylcyclohexyl cation |

| 93 | [C₆H₇N]⁺ | Aniline cation radical |

Chiroptical Spectroscopy (ECD, VCD) for Absolute Configuration Assignment

There is no publicly available research that utilizes Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) to determine the absolute configuration of this compound. Chiroptical techniques like ECD and VCD are powerful methods for elucidating the stereochemistry of chiral molecules. nih.govrsc.org These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a fingerprint of the molecule's absolute configuration. beilstein-journals.orgnih.gov However, without experimental spectra or computational studies for this compound, no data or analysis can be presented.

Integration of Spectroscopic Data with Computational Results for Comprehensive Analysis

The integration of experimental spectroscopic data with quantum chemical calculations is a state-of-the-art approach for the detailed structural elucidation of molecules. unibs.itresearchgate.net This synergy allows for a more robust and confident assignment of spectroscopic signals and a deeper understanding of the molecule's properties. Typically, computational methods such as Density Functional Theory (DFT) are used to predict spectra (e.g., NMR, IR, UV-Vis, VCD, ECD) for different possible isomers or conformers of a molecule. nih.govunibs.it These predicted spectra are then compared with experimental data to identify the best match, thereby confirming the structure and stereochemistry.

Unfortunately, no published research could be located that applies this integrated approach to the study of this compound. As a result, no data tables or detailed findings concerning the combined experimental and computational spectroscopic analysis of this compound can be provided.

Mechanistic Investigations of Reactions Involving 4 2,6 Dimethylcyclohexyl Aniline

Kinetics and Reaction Rate Determinations

The kinetics of reactions involving aniline (B41778) derivatives are influenced by various factors, including the nature of the reactants, solvents, and the presence of catalysts. For instance, the reaction of 2,4-dinitrofluorobenzene (DNF) with aniline in toluene (B28343) and chloroform (B151607) demonstrates a third-order kinetic dependence on the amine concentration. rsc.org However, in hydrogen-bond acceptor (HBA) solvents, the reaction rate increases significantly, and the dependence on amine concentration becomes second-order. rsc.org This highlights the crucial role of the solvent in the reaction mechanism.

In the production of 2,6-dimethyl aniline from 2,6-dimethylcyclohexyl amine and a phenol (B47542), the reaction rate is dependent on the amount of palladium catalyst used. google.comgoogle.com The reaction is typically conducted for a period of 30 minutes to 8 hours, with optimal results generally achieved within 1 to 4 hours. google.com The process is preferably carried out under an inert atmosphere, such as nitrogen, and does not require the addition of hydrogen or ammonia (B1221849). google.comgoogle.com

A study on the amination of cyclohexanol (B46403) to produce cyclohexylamine (B46788) (CHA) revealed that the reaction is highly dependent on temperature, while pressure has a lesser effect on the selectivity of the products. researchgate.net

The following table summarizes the kinetic parameters for the reaction of DNF with aniline.

| Solvent | Kinetic Order in [Amine] |

| Toluene | 3 |

| Chloroform | 3 |

| HBA Solvents | 2 |

This table illustrates the effect of solvent on the kinetic order of the reaction of DNF with aniline. rsc.org

Exploration of Reaction Pathways and Intermediates

The synthesis of aniline derivatives can proceed through various reaction pathways. One common method for producing 2,6-dimethyl aniline involves the reaction of 2,6-dimethylcyclohexyl amine with a phenol at elevated temperatures in the presence of a palladium catalyst. google.comgoogle.com It is believed that the 2,6-dimethylcyclohexyl amine is converted to the corresponding aromatic amine, with the formation of some cyclohexanone (B45756) as a byproduct. google.com

Another approach involves the catalytic hydrogenation of 2,6-dimethylcyclohexanone (B152311) in the presence of a catalyst like palladium on carbon to produce the corresponding amine. The synthesis of 4,4-Dimethylcyclohexyl aniline is noted as an intermediate in the production of pharmaceuticals and other chemicals.

Radical-mediated pathways are also significant. For example, a photoredox mechanism can be employed for the direct alkylation of α-C–H bonds of aniline derivatives. This process involves the oxidative formation of aminoalkyl radical intermediates, which then react with a bicyclobutane derivative. nih.gov

The reaction of 2,4-dinitrofluorobenzene with aniline and other amines has been proposed to proceed via a 'dimer nucleophile mechanism'. rsc.org This is supported by the enhanced reactivity observed with cis-1,2-diaminocyclohexane, which can form an 'intramolecular dimer nucleophile'. rsc.org

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts and ligands play a pivotal role in directing the selectivity and enhancing the efficiency of reactions involving aniline derivatives. In the synthesis of 2,6-dimethyl aniline from 2,6-dimethylcyclohexyl amine, a palladium catalyst is essential. google.comgoogle.com This palladium catalyst is preferably supported on materials like alumina, silica-alumina, magnesia, zirconia, or charcoal. google.comgoogle.com

The choice of ligand can significantly influence the outcome of a reaction. For instance, in nickel-catalyzed cross-coupling reactions, terpyridine ligands are effective in stabilizing monoalkyl nickel complexes. lehigh.edu The electronic properties of the terpyridine ligand can be tuned; however, studies suggest that steric and solubility factors often have a more dramatic impact on the catalytic reactivity. lehigh.edu DFT studies have indicated that the geometry of the ligand can modulate charge-transfer chemistry. lehigh.edu

Palladium-N-heterocyclic carbene (NHC) complexes are another class of highly active precatalysts for cross-coupling reactions. organic-chemistry.org The introduction of aniline as a ligand in these complexes offers further opportunities for tuning the electronic and structural properties of the catalyst, thereby enhancing their performance in challenging bond activations. organic-chemistry.org For the synthesis of aniline from cyclohexanol, Pt/CeO2 has been identified as a highly effective catalyst, with its performance attributed to its basicity and small platinum particle size, which favor the dehydrogenation steps. colab.ws

The following table provides examples of catalysts and their applications in reactions involving aniline derivatives.

| Catalyst System | Reaction Type | Reference |

| Palladium on charcoal | Dehydrogenation of cyclohexylamines | google.comgoogle.com |

| (tpy')NiMe | Alkyl-alkyl cross-coupling | lehigh.edu |

| [(IPr)PdCl2(aniline)] | Suzuki-Miyaura cross-coupling | organic-chemistry.org |

| Pt/CeO2 | Dehydrogenation-amination of cyclohexanol | colab.ws |

This table showcases various catalyst systems and their uses in the synthesis and modification of aniline compounds.

Radical Reactions and Their Mechanisms

Radical reactions offer unique pathways for the functionalization of aniline derivatives. A notable example is the photoredox-catalyzed α-C–H cyclobutylation of aniline derivatives. nih.gov This method utilizes a catalytic system to generate aminoalkyl radical intermediates through an oxidative process. These radicals then add to a strained bicyclo[1.1.0]butane derivative, resulting in α-cyclobutyl N-alkylaniline products. nih.gov The reaction proceeds under mild conditions through a redox- and proton-neutral mechanism. nih.gov

The mechanism involves the formation of an α-amino radical, which then directly adds to the strained bicyclobutane derivative. nih.gov This process has been shown to be effective for a range of N-aryl amines, including electron-deficient aniline derivatives. nih.gov

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of reactants can have a profound influence on the course and products of a reaction. In the reaction of 2,4-dinitrofluorobenzene with 1,2-diaminocyclohexanes, the cis-isomer exhibits enhanced reactivity compared to the trans-isomer. rsc.org This difference is attributed to the ability of the cis-isomer to form an 'intramamolecular dimer nucleophile,' which facilitates the reaction. rsc.org

In other systems, such as the photochemical reactions of 2,6-diaryl-4H-spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones, the stereochemistry of the starting material dictates the reaction pathway. The trans-isomers and cis-isomers yield different products due to distinct photochemical processes. researchgate.net

Applications of 4 2,6 Dimethylcyclohexyl Aniline in Materials Science and Catalysis Research

Utilization as a Ligand in Transition Metal Catalysis

In the realm of transition metal catalysis, the design of ancillary ligands is crucial for controlling the activity, selectivity, and stability of the metallic center. Anilines and their derivatives have been recognized as effective and versatile stabilizing ligands for palladium precatalysts, offering a wide range of structural and electronic diversity that can be used to fine-tune catalytic performance. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nih.govnih.gov The efficacy of these reactions often depends on the nature of the ligands surrounding the palladium center. The use of anilines as L-type ligands in well-defined Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts has been shown to create highly active and stable catalysts. nih.gov The aniline (B41778) ligand, such as 4-(2,6-Dimethylcyclohexyl)aniline, can play a critical role in the initial activation of the precatalyst and the stabilization of the active catalytic species.

The steric bulk provided by the 4-(2,6-Dimethylcyclohexyl) group is a key feature in catalyst design. This large substituent can influence the coordination environment of the metal, potentially promoting reductive elimination (the final product-forming step) and preventing catalyst deactivation pathways like the formation of inactive palladium clusters. Research on various aniline-ligated palladium complexes has demonstrated that modifying the electronic and steric properties of the aniline can have a profound impact on catalytic efficiency in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov For instance, the bulk of the ligand can be instrumental in achieving high turnover numbers and accommodating challenging or sterically hindered substrates. The design of catalysts often involves a molecular-level understanding to minimize off-cycle reactions and prevent deactivation. researchgate.net

| Catalyst/Ligand System | Reaction Type | Key Finding | Reference |

| [(IPr)PdCl₂(aniline)] | Suzuki-Miyaura | Aniline ligands provide access to highly active, air- and moisture-stable Pd(II) precatalysts. | nih.gov |

| [(IPr)PdCl₂(3-CF₃-aniline)] | Amide N-C(O) Activation | Electron-withdrawing groups on the aniline can enhance catalytic activity for more challenging couplings. | nih.gov |

| Bulky Ligands (general) | Cross-Coupling | Stereoelectronic fine-tuning of ligands is critical for maximizing precatalyst activation and preventing deactivation. | researchgate.net |

Cooperative catalysis involves systems where multiple catalytic species work in concert to facilitate a chemical transformation that is inefficient with a single catalyst. While specific studies on this compound in cooperative catalysis are not extensively documented, its structural attributes make it a compelling candidate for such investigations. The sterically demanding cyclohexyl group can create a defined pocket around a metal center, potentially allowing for the binding and activation of a second substrate or interaction with another catalyst.

Research into bulky diamide (B1670390) ligands for group 2 metals has shown that extreme steric bulk can frustrate typical reaction pathways and lead to novel reactivity, such as the activation of small molecules like dinitrogen. chemrxiv.org This principle of using steric hindrance to enforce unusual coordination and reactivity is central to many cooperative catalysis concepts. A ligand like this compound could be used to modulate the environment of one metal in a bimetallic system, influencing its interaction with a second metal center and thereby enabling unique, cooperative reaction pathways.

Advanced Precursors for Functional Organic Materials

The term "organic building blocks" refers to functionalized molecules that serve as the fundamental components for constructing larger, more complex molecular architectures. sigmaaldrich.com this compound, with its reactive amine and robust hydrocarbon scaffold, is a prime example of such a building block.

Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their unique electrical properties and environmental stability. nih.gov The properties of these polymers can be systematically modified by introducing substituents onto the aniline monomer. rsc.org The polymerization of aniline derivatives, often through oxidative or electrochemical methods, can lead to materials with tailored characteristics. nih.govnih.gov

Introducing a bulky, non-polar group like 4-(2,6-dimethylcyclohexyl) onto the aniline monomer is expected to have several significant effects on the resulting polymer:

Solubility: The aliphatic cyclohexyl group would likely enhance the solubility of the polymer in common organic solvents, which is a major challenge for the parent polyaniline. rsc.org Improved solubility facilitates processing and film formation for device applications.

Electronic Properties: While the aliphatic group is not electronically conjugated, its steric influence can alter the planarity of the polymer backbone, thereby affecting the extent of π-electron delocalization and, consequently, the material's conductivity and optical properties. nih.gov

| Aniline Monomer | Polymerization Method | Key Polymer Property Influenced | Reference |

| 2,4,6-Trimethylaniline | Step-growth with S₂Cl₂ | Steric hindrance at ortho/para positions directs polymerization through the amine group, yielding a well-defined polymer. | nih.gov |

| 2-(1-methylbut-2-en-1-yl)aniline | Oxidative | Substituent affects surface morphology (heterogeneous vs. spherical) and solubility in organic solvents. | rsc.org |

| Aniline Hydrochloride | Inverse Microemulsion | Polymerization process (batch vs. semicontinuous) and surfactant type significantly alter conductivity and particle size. | nih.gov |

Organic building blocks are essential for the bottom-up assembly of complex functional systems, from medicinal compounds to supramolecular structures and metal-organic frameworks (MOFs). sigmaaldrich.comresearchgate.net this compound serves as a versatile scaffold. The aniline nitrogen provides a nucleophilic site for a variety of bond-forming reactions, including N-alkylation, N-acylation, and palladium-catalyzed N-arylation, allowing it to be incorporated into larger, more elaborate molecules. nih.gov

The 2,6-dimethylcyclohexyl moiety imparts specific properties to the target molecule, such as increased lipophilicity and significant steric bulk. In medicinal chemistry, such features can be used to control a molecule's pharmacokinetic profile or its binding affinity to a biological target. In materials science, incorporating this bulky group can be a strategy to create porous materials by preventing efficient packing of molecules in the solid state or to construct tailored cavities in supramolecular assemblies. researchgate.net For example, aniline derivatives have been used as building blocks for oligomers designed for specific release properties. nih.gov

Contribution to Fundamental Organic Chemistry Principles

The study of this compound and related molecules contributes to a deeper understanding of fundamental principles in organic chemistry. It serves as an excellent case study for the interplay between steric and electronic effects. The molecule elegantly demonstrates how a non-polar, sterically demanding substituent can profoundly influence the reactivity of a distal functional group (the aniline amine).

This is most evident in its application in catalysis, where the bulky cyclohexyl group is not merely a passive spectator but an active participant in dictating the outcome of the catalytic cycle. nih.govresearchgate.net It highlights the principle of "ligand-accelerated catalysis," where the ligand's structure is finely tuned to optimize reaction rates and selectivity. Furthermore, in polymer science, it illustrates the core concept of structure-property relationships, showing how modifying a monomer's architecture can be used to rationally design a polymer with desired physical properties like solubility and morphology. rsc.orgnih.gov The synthesis and use of such molecules push the boundaries of creating bespoke chemical structures for function-inspired design in materials and catalysis. researchgate.net

Future Research Directions and Unexplored Avenues for 4 2,6 Dimethylcyclohexyl Aniline

Development of Novel Synthetic Routes

Currently, there is no single, optimized, and widely reported method for the synthesis of 4-(2,6-Dimethylcyclohexyl)aniline. Future research should focus on developing efficient, scalable, and cost-effective synthetic strategies. Drawing inspiration from the synthesis of analogous compounds, several promising routes could be explored.

One of the most direct and atom-economical approaches would be the reductive amination of 4-aminocyclohexanone (B1277472) with 2,6-dimethylaniline (B139824) or, conversely, the reductive amination of 2,6-dimethylcyclohexanone (B152311) with aniline (B41778). This method, often catalyzed by agents like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a well-established industrial process for similar compounds.

Another viable pathway is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction. This would involve the coupling of a 4-halocyclohexylaniline with a suitable 2,6-dimethylphenyl source or, more practically, coupling 2,6-dimethylaniline with a 4-halocyclohexyl derivative. The development of a practical catalytic method for the synthesis of sterically hindered anilines using copper(I) triflate and a diphosphine ligand for the amination of aryl and heteroaryl boronic esters could also be adapted. nih.gov

A classical approach that warrants investigation is the Friedel-Crafts alkylation of aniline with a 2,6-dimethylcyclohexyl halide or alcohol in the presence of a Lewis acid catalyst. However, controlling over-alkylation and ensuring regioselectivity would be significant challenges to overcome.

Finally, a multi-step synthesis commencing with the hydrogenation of 2,6-dimethylphenol to produce 2,6-dimethylcyclohexanol, followed by conversion to a halide and subsequent nucleophilic substitution with p-phenylenediamine, could be a feasible, albeit longer, route. A related industrial process involves the production of 2,6-dimethyl aniline from 2,6-dimethylcyclohexyl amine by reacting it with a phenol (B47542) at high temperatures in the presence of a palladium catalyst. google.comgoogle.comgoogle.com This highlights the industrial relevance of transformations involving the 2,6-dimethylcyclohexyl amine scaffold.

| Proposed Synthetic Route | Key Reactants | Potential Catalyst/Reagents | Key Advantages | Potential Challenges |

| Reductive Amination | 2,6-Dimethylcyclohexanone, Aniline | H₂, Pd/C, Raney Ni | High atom economy, direct | Requires high pressure, catalyst cost |

| Buchwald-Hartwig Amination | 2,6-Dimethylaniline, 4-Halocyclohexane | Palladium catalyst, phosphine (B1218219) ligand | High functional group tolerance | Cost of catalyst and ligands |

| Friedel-Crafts Alkylation | Aniline, 2,6-Dimethylcyclohexyl halide | AlCl₃, FeCl₃ | Uses readily available starting materials | Risk of polysubstitution, rearrangements |

| Multi-step Synthesis | 2,6-Dimethylphenol, p-Phenylenediamine | Hydrogenation catalyst, activating agents | Potentially higher purity | Longer route, lower overall yield |

Advanced Understanding of Conformational Preferences and Their Impact on Reactivity

The conformational flexibility of the 2,6-dimethylcyclohexyl group is expected to have a profound impact on the chemical and physical properties of this compound. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The two methyl groups at the 2 and 6 positions will introduce significant steric hindrance, influencing the equilibrium between different chair conformers and the orientation of the aniline substituent.

Future research should employ a combination of experimental techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational methods like Density Functional Theory (DFT), to elucidate the preferred conformations. Understanding the energetic landscape of these conformers is crucial, as it will dictate the accessibility of the aniline nitrogen's lone pair, thereby influencing its basicity and nucleophilicity.

| Conformer Aspect | Key Unexplored Questions | Proposed Investigative Techniques |

| Ring Conformation | What is the energy barrier between different chair and boat conformations? | Low-Temperature NMR, DFT Calculations |

| Substituent Orientation | What is the preferred orientation (axial/equatorial) of the aniline group? | NOE Spectroscopy, X-ray Crystallography |

| Diastereomeric Influence | How do the cis and trans isomers of the dimethylcyclohexyl group differ conformationally? | Chiral Chromatography, Polarimetry, NMR |

| Reactivity Correlation | How does the dominant conformation affect the pKa and nucleophilicity of the aniline? | Spectrophotometric pKa determination, Kinetic studies |

Expansion of Catalytic Applications

Sterically hindered anilines and their derivatives are valuable as ligands in coordination chemistry and catalysis. The bulky substituents can create a unique steric and electronic environment around a metal center, leading to enhanced selectivity and stability of the resulting catalyst. The specific structure of this compound makes it a prime candidate for exploration in several catalytic domains.

Future research should focus on synthesizing metal complexes of this compound and evaluating their performance in various catalytic transformations. For example, palladium complexes could be investigated for their efficacy in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, where ligand bulk is often a key parameter for achieving high turnover numbers and selectivity.

Furthermore, chiral versions of this compound could be synthesized and used as ligands for asymmetric catalysis. The inherent chirality of the 2,6-dimethylcyclohexyl group, when resolved into its enantiomers, could be leveraged to induce stereoselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or aldol (B89426) reactions.

Deeper Mechanistic Insights through Advanced Techniques

A significant and unexplored area is the detailed mechanistic understanding of reactions involving this compound. While general mechanisms for aniline reactions are known, the specific influence of the bulky 2,6-dimethylcyclohexyl substituent is not understood.

Advanced analytical and computational techniques should be employed to probe reaction mechanisms. In-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can be used to monitor reaction progress and identify transient intermediates. Kinetic studies, including the determination of reaction orders and activation parameters, will provide quantitative data on reaction pathways.

Computational chemistry, particularly DFT calculations, will be an invaluable tool. It can be used to model transition states, calculate activation energies, and visualize reaction coordinates. This can provide a level of detail that is often inaccessible through experimental means alone and can help in rationalizing observed reactivity and selectivity.

Exploration of Stereoisomeric Effects in Chemical Transformations

The presence of multiple stereocenters in the 2,6-dimethylcyclohexyl moiety of this compound gives rise to several stereoisomers. A critical and entirely unexplored research avenue is the separation of these stereoisomers and the investigation of their individual chemical properties and reactivity.

Future work should focus on developing methods for the diastereoselective or enantioselective synthesis of this compound. Alternatively, chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), could be used to resolve the racemic mixtures.

Once isolated, the pure stereoisomers should be characterized, and their behavior in chemical reactions should be compared. It is highly probable that the different spatial arrangements of the methyl groups will lead to significant differences in reaction rates, product distributions, and, in the context of catalysis, the degree of asymmetric induction. This exploration will not only provide fundamental insights into stereochemistry but also pave the way for the development of highly specific and efficient chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.